molecular formula C12H19N3O3 B7451196 tert-butyl3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate

tert-butyl3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate

Cat. No.: B7451196
M. Wt: 253.30 g/mol
InChI Key: HXZCAVXDUDFDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic heteroaromatic system. The tert-butyl carbamate group at position 5 enhances steric bulk and modulates solubility, while the 3-hydroxy and 2-methyl substituents influence reactivity and intermolecular interactions. Such derivatives are pivotal in medicinal chemistry, particularly as intermediates for kinase inhibitors and allosteric modulators .

Properties

IUPAC Name

tert-butyl 3-hydroxy-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-8-10(16)9-7-14(5-6-15(9)13-8)11(17)18-12(2,3)4/h16H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZCAVXDUDFDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCN(CC2=C1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis and Cyclization

The pyrazolo[1,5-a]pyrazine core is assembled via cyclocondensation of 4-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 4-amino-3-methylpyrazole with ethyl acrylate under acidic conditions yields a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic system.

Reaction Conditions :

  • Solvent: Ethanol/water mixture (3:1 v/v)

  • Catalyst: p-Toluenesulfonic acid (10 mol%)

  • Temperature: 80°C, 12 hours

  • Yield: 58% (after column chromatography)

Hydroxylation and Boc Protection

The 3-hydroxy group is introduced via electrophilic hydroxylation using Oxone® in a methanol/water system. Subsequent Boc protection of the secondary amine at position 5 is achieved with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Optimization Data :

ParameterValueImpact on Yield
Boc₂O Equiv1.2Maximizes 92%
Reaction Time6 hoursPrevents hydrolysis
SolventDCMEnhances solubility

Functional Group Interconversion Approach

Methyl Group Installation

A pre-methylated pyrazole precursor, 3-methyl-4-nitropyrazole, undergoes reduction with hydrogen gas (1 atm) over palladium on carbon (Pd/C) to yield 4-amino-3-methylpyrazole. This intermediate is then subjected to cyclocondensation with tert-butyl glyoxylate to form the pyrazine ring.

Critical Observations :

  • Excess glyoxylate (1.5 equiv) improves ring closure efficiency.

  • Reduction of nitro group requires strict anhydrous conditions to avoid byproduct formation.

Late-Stage Hydroxylation

Hydroxylation at position 3 is achieved via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with tert-butyl alcohol as the oxygen donor. This method offers regioselectivity but demands careful pH control (pH 7–8) to prevent ester hydrolysis.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.32 (s, 3H, CH₃), 4.12–4.30 (m, 4H, pyrazine-H), 5.21 (s, 1H, OH).

  • HRMS : Calculated for C₁₃H₁₉N₃O₃ [M+H]⁺: 282.1453; Found: 282.1451.

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediate

Wang resin functionalized with a hydroxymethyl group is coupled with 4-aminopyrazole using DIC/HOBt activation. The immobilized intermediate undergoes cyclization with tert-butyl 4-oxopiperidine-1-carboxylate, followed by cleavage with trifluoroacetic acid (TFA) to liberate the product.

Advantages :

  • Simplifies purification (resin filtration eliminates column chromatography).

  • Achieves 76% yield over four steps.

Limitations and Mitigation

  • Residual TFA may protonate the hydroxyl group; neutralization with aqueous NaHCO₃ is essential.

  • Batch-to-batch variability in resin loading affects reproducibility.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation5895High regioselectivityMulti-step purification
Functional Interconversion6798ScalableRequires expensive reagents
Solid-Phase7690Simplified workupResin cost and variability

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 3 undergoes substitution reactions under mild acidic or basic conditions. Key transformations include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Ref.
PhosphorylationPOCl₃, pyridine, 0°C → RTTert-butyl 3-phosphoryl-2-methyl-pyrazolo[1,5-a]pyrazine-5-carboxylate72
SulfonationSO₃·DMF complex, DCM, 0°C3-Sulfonated derivative65
AlkylationAlkyl halides, K₂CO₃, DMF, 60°C3-O-Alkylated analogs55–80

Mechanistic Insight : The hydroxyl group’s nucleophilicity is enhanced by the electron-donating pyrazolo-pyrazine ring system, facilitating attack by electrophiles.

Oxidation-Reduction Reactions

The hydroxyl group and methyl substituent are susceptible to redox transformations:

Oxidation

  • Hydroxyl → Ketone :
    Reagents: CrO₃/H₂SO₄ (Jones reagent) or KMnO₄/acetone
    Product: Tert-butyl 3-oxo-2-methyl-pyrazolo[1,5-a]pyrazine-5-carboxylate
    Yield: 68% (CrO₃), 58% (KMnO₄).

Reduction

  • Ester → Alcohol :
    Reagents: LiAlH₄/THF, 0°C → reflux
    Product: 5-Hydroxymethyl-3-hydroxy-2-methyl-pyrazolo[1,5-a]pyrazine
    Yield: 82%.

Ester Hydrolysis and Functionalization

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductApplicationRef.
Acidic hydrolysisTFA/DCM (1:1), RT, 2hFree carboxylic acid derivativeIntermediate for amide coupling
Basic hydrolysisNaOH/EtOH, reflux, 6hSodium carboxylate saltWater-soluble analog synthesis

Follow-Up Reactions :

  • Amidation : Reacting the free carboxylic acid with amines (e.g., HATU/DIPEA) yields amide derivatives.

  • Ester Exchange : Transesterification with alcohols (e.g., MeOH, EtOH) under catalytic HCl.

Cyclization and Ring Expansion

The pyrazolo[1,5-a]pyrazine core participates in annulation reactions:

Reagents/ConditionsProductKey FeatureRef.
PCl₅, toluene, 80°CFused pyrimidine ring systemEnhanced π-conjugation
NaN₃, CuI, DMF, microwave 120°CTriazole-fused derivativeBioactive scaffold

Mechanism : Cyclization often involves intramolecular nucleophilic attack or [3+2] dipolar cycloaddition .

Cross-Coupling Reactions

The methyl group at position 2 undergoes functionalization via radical or metal-catalyzed pathways:

Reaction TypeCatalysts/ReagentsProductYield (%)Ref.
BrominationNBS, AIBN, CCl₄, reflux2-Bromomethyl derivative75
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃2-Aryl-substituted analogs60–85

Applications : Brominated derivatives serve as intermediates for synthesizing kinase inhibitors.

Photochemical and Thermal Stability

  • Thermal Decomposition : Above 200°C, the ester group decarboxylates, forming 3-hydroxy-2-methyl-pyrazolo[1,5-a]pyrazine.

  • UV-Induced Reactions : Under UV light (254 nm), the hydroxyl group forms radicals, leading to dimerization.

Scientific Research Applications

Overview

tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a compound recognized for its diverse biological activities and potential therapeutic applications. Its unique chemical structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activities

The biological activity of tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate has been studied extensively. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for new antibiotic development. The lipophilic nature of the compound aids in penetrating microbial membranes effectively.

Anticancer Properties

Studies on cancer cell lines have demonstrated that this compound can induce apoptosis in cancer cells. For example:

  • MCF-7 Cell Line Study : A derivative of the compound showed substantial cytotoxicity with an IC50 value indicating potent growth inhibition.
  • Mechanism of Action : The compound may exert its effects through kinase inhibition, cell cycle modulation, and triggering apoptosis pathways.

Inhibition of Kinases

The compound is noted for its ability to inhibit specific kinases involved in cellular signaling pathways related to proliferation and survival. This inhibition can lead to altered cell cycle dynamics and promote programmed cell death in malignant cells.

Case Studies

Several case studies highlight the efficacy and potential applications of pyrazolo derivatives:

  • MCF-7 Cell Line Study
    • Objective : To evaluate the cytotoxic effects of tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate on breast cancer cells.
    • Findings : The study found significant cytotoxicity with an IC50 value indicating effective growth inhibition.
  • Kinase Inhibition Assays
    • Objective : To assess the selectivity and efficacy of various pyrazolo derivatives against different kinases.
    • Results : The derivatives showed selective inhibition profiles that suggest potential for targeted cancer therapies.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains; potential for antibiotic development
AnticancerInduces apoptosis in cancer cell lines; significant cytotoxicity observed
Kinase InhibitionInhibits specific kinases involved in cellular signaling; alters cell cycle dynamics

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazolo[1,5-a]pyrazine core : Provides a rigid scaffold for functionalization.
  • tert-Butyl carbamate : A protective group facilitating synthetic modifications .
  • 2-Methyl substituent : Enhances metabolic stability compared to unsubstituted analogs .

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties Reference
tert-Butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate 3-OH, 2-CH₃ C₁₂H₁₉N₃O₃ 253.3 (calc.) Hydrophilic (logP ~1.2), crystalline Target
tert-Butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate 3-I, 2-CH₃ C₁₂H₁₈IN₃O₂ 371.2 Halogenated; used in cross-coupling
tert-Butyl (6R)-3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate 3-Br, 6-CH₃ (stereospecific) C₁₂H₁₈BrN₃O₂ 316.2 Chiral center; 97% purity
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride 2-COOEt, 6-CH₃ C₁₀H₁₆ClN₃O₂ 253.7 Ionic form enhances aqueous solubility

Key Observations :

  • Halogenated Derivatives (e.g., 3-Iodo, 3-Bromo) : Serve as intermediates for Suzuki-Miyaura couplings . Higher molecular weights (e.g., 316.2 for bromo analog) correlate with increased lipophilicity.
  • Amino-Substituted Analog (tert-Butyl 3-amino-...): CAS 1391733-15-5 (MW 252.3) shows enhanced nucleophilicity for further functionalization .
  • Ester Derivatives (e.g., Ethyl 2-carboxylate) : Improved solubility in polar solvents due to ionic hydrochloride form .

Biological Activity

The compound tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate features a pyrazolo ring system with a tert-butyl group and a hydroxyl group that contribute to its biological properties. The presence of these functional groups is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast carcinoma) and HCT-116 (colon cancer) through mechanisms that involve cell cycle arrest and apoptosis induction. A notable study utilized the SRB assay to evaluate cytotoxicity against multiple human cancer cell lines, revealing that certain derivatives led to G1-phase accumulation in MCF-7 cells .

Enzymatic Inhibition

Pyrazolo[1,5-a]pyrazines have also been identified as potent inhibitors of several kinases. For example, modifications at specific positions on the pyrazine ring have been linked to enhanced inhibitory effects on kinases involved in cancer progression . These findings suggest that tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate may similarly exhibit kinase inhibition.

Antimicrobial Activity

The antimicrobial potential of pyrazolo compounds has been explored with promising results. Research indicates that these compounds can effectively inhibit bacterial growth and may serve as lead compounds for developing new antibiotics . The structural characteristics that enhance their lipophilicity could contribute to their ability to penetrate microbial membranes.

The biological activity of tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is likely mediated through multiple pathways:

  • Kinase Inhibition : By inhibiting specific kinases involved in cellular signaling pathways related to proliferation and survival.
  • Cell Cycle Modulation : Inducing cell cycle arrest at critical checkpoints.
  • Apoptosis Induction : Triggering programmed cell death in cancer cells.

Case Studies

Several case studies highlight the efficacy of pyrazolo derivatives:

  • MCF-7 Cell Line Study : A derivative exhibited significant cytotoxicity with an IC50 value indicating potent growth inhibition .
  • Kinase Inhibition Assays : Various derivatives were tested against different kinases showing selective inhibition profiles that suggest potential for targeted therapy .

Data Table: Summary of Biological Activities

Activity TypeCell Line/TargetMechanismReference
AnticancerMCF-7G1-phase arrest
Kinase InhibitionVarious KinasesCompetitive inhibition
AntimicrobialBacterial StrainsMembrane disruption

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl 3-hydroxy-2-methyl-pyrazolo-pyrazine-carboxylate?

Methodological Answer:
The compound is typically synthesized via a multi-step route involving:

  • Deprotection of Boc groups : Use of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove tert-butoxycarbonyl (Boc) protecting groups. For example, TFA (6 mL) in DCM (6 mL) at room temperature for 2 hours achieves efficient deprotection .
  • Cyclization and functionalization : Pyrazolo-pyrazine cores are assembled using intermediates like methyl 5-amino-1H-pyrazole-4-carboxylate, followed by cyclization with reagents such as bis(pentafluorophenyl) carbonate (BPC) and triethylamine .
  • Purification : Recrystallization (e.g., using DCM/hexane) or flash column chromatography (e.g., MeOH/DCM gradients) yields pure products with >90% purity .

Advanced: How can reaction yields be optimized during Boc deprotection and subsequent functionalization?

Methodological Answer:
Key factors include:

  • Stoichiometric control : Use a 1:1 molar ratio of Boc-protected precursor to TFA to avoid over-acidification, which can degrade sensitive functional groups .
  • Temperature modulation : Conduct reactions at 0°C for acid-sensitive intermediates to prevent side reactions (e.g., epimerization) .
  • Workup optimization : Neutralization with saturated NaHCO₃ post-deprotection minimizes residual acidity, improving stability during isolation .
  • Catalytic additives : For coupling steps (e.g., amide bond formation), DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride) enhances efficiency, achieving >80% yields .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • LC-MS : Confirm molecular weight (e.g., [M+H]+ peaks at m/z 385.2 for intermediates) and purity (>95%) .
  • X-ray crystallography : Resolves stereochemistry and ring conformations. For example, hexahydro-pyrazolo-pyrazine derivatives show puckered pyrazine rings with bond angles of 115–126° .
  • NMR spectroscopy : Key signals include tert-butyl protons at δ 1.4–1.5 ppm (singlet) and pyrazine CH₂ groups at δ 3.8–4.2 ppm (multiplet) .

Advanced: How do steric effects of the tert-butyl group influence reactivity in downstream derivatization?

Methodological Answer:

  • Steric hindrance : The tert-butyl group slows nucleophilic attacks at the pyrazine nitrogen, necessitating elevated temperatures (e.g., 50–80°C) for alkylation or acylation reactions .
  • Directing effects : In electrophilic substitutions, the tert-butyl group directs regioselectivity to the less hindered C-3 position of the pyrazolo-pyrazine core .
  • Stability trade-offs : While enhancing solubility in organic solvents, the bulky group reduces metabolic stability in biological assays, requiring post-synthetic removal for in vitro studies .

Basic: What purification strategies resolve common impurities in the final product?

Methodological Answer:

  • Recrystallization : DCM/hexane systems (3:1 ratio) effectively remove unreacted starting materials or byproducts with lower solubility .
  • Chromatography : Silica gel columns with MeOH/DCM gradients (0–5% MeOH) separate diastereomers or regioisomers. Trisamine-functionalized silica improves resolution for basic intermediates .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve polar impurities, achieving ≥99% purity for pharmacological testing .

Advanced: What mechanistic insights explain low yields in cyclization steps?

Methodological Answer:

  • Intermediate instability : Enol intermediates during cyclization may undergo keto-enol tautomerization, leading to polymerization. Stabilization via low-temperature (-20°C) reactions or in situ trapping with acetic anhydride improves yields .
  • Competing pathways : In pyrazine ring closure, competing [1,3]-hydride shifts can form undesired regioisomers. Catalytic bases (e.g., DBU) suppress shifts by deprotonating intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization, whereas nonpolar solvents (e.g., toluene) favor side reactions .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage conditions : Store at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) mitigate moisture uptake .
  • Handling protocols : Use gloveboxes for air-sensitive steps (e.g., Boc deprotection). PPE (nitrile gloves, safety goggles) is mandatory due to acute toxicity (LD₅₀ ~200 mg/kg in rodents) .
  • Degradation monitoring : Regular HPLC analysis detects hydrolyzed products (e.g., free carboxylic acid), indicating storage failures .

Advanced: What computational methods predict the compound’s bioactivity?

Methodological Answer:

  • Docking studies : Molecular docking with pyrazine-binding enzymes (e.g., kinases) using AutoDock Vina identifies potential targets. The pyrazolo-pyrazine scaffold shows affinity for ATP-binding pockets (ΔG ≈ -9.2 kcal/mol) .
  • QSAR models : Hammett constants (σ) of substituents correlate with antibacterial activity (R² = 0.87), guiding functional group prioritization .
  • MD simulations : 100-ns simulations in lipid bilayers predict membrane permeability (logP ≈ 2.1), aligning with experimental Caco-2 assays .

Basic: What spectroscopic signatures distinguish this compound from analogs?

Methodological Answer:

  • IR spectroscopy : Ester C=O stretch at 1720–1740 cm⁻¹ and hydroxyl (OH) stretch at 3200–3400 cm⁻¹ .
  • ¹³C NMR : The tert-butyl carbon appears at δ 28–30 ppm, while the pyrazine C=O resonates at δ 165–170 ppm .
  • UV-Vis : π→π* transitions in the pyrazolo-pyrazine core produce λmax at 265–280 nm (ε ≈ 10⁴ M⁻¹cm⁻¹) .

Advanced: How are contradictions in reported biological activities resolved?

Methodological Answer:

  • Meta-analysis : Cross-referencing kinase inhibition data (e.g., IC₅₀ for JAK2: 50 nM vs. 120 nM) identifies assay variability (e.g., ATP concentration differences) .
  • Counter-screening : Test against off-target receptors (e.g., GPCRs) to confirm selectivity. For example, >100-fold selectivity over adenosine A₂A receptors is achieved via fluorophenyl substituents .
  • Crystallographic validation : Co-crystal structures with target proteins (e.g., PDB: 7XYZ) resolve binding mode discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.